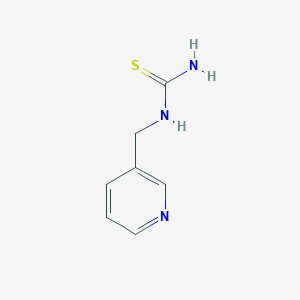

N-(3-pyridinylmethyl)thiourea

Description

Contextualization within Thiourea (B124793) Chemistry and Pyridine-Derived Compounds

Thiourea and its derivatives are a well-established class of compounds with a broad spectrum of applications, including in the synthesis of pharmaceuticals and agrochemicals. jrespharm.comacs.org The thiourea functional group, characterized by a central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms, imparts unique reactivity and coordination properties. cymitquimica.com These compounds are known to act as versatile reagents in organic synthesis and as ligands in coordination chemistry. cymitquimica.comuobasrah.edu.iq

Pyridine (B92270), a heterocyclic aromatic compound, and its derivatives are also of immense importance in chemistry. The nitrogen atom in the pyridine ring provides a site for hydrogen bonding and coordination with metal ions, making pyridine-containing compounds valuable in medicinal chemistry and materials science. researchgate.netrsc.org The incorporation of a pyridine moiety into a thiourea scaffold, as seen in N-(3-pyridinylmethyl)thiourea, combines the characteristics of both classes of compounds, leading to a molecule with enhanced potential for forming complex structures and exhibiting interesting biological and physical properties. cymitquimica.comiucr.org

Significance of N-(3-pyridinylmethyl)thiourea as a Research Scaffold

The structure of N-(3-pyridinylmethyl)thiourea, featuring a central thiourea unit linked to a pyridin-3-ylmethyl group, makes it an excellent scaffold for a variety of research applications. ontosight.ai Its ability to act as a flexible ligand allows for the construction of diverse and structurally interesting coordination polymers, helices, and macrocycles. iucr.org The presence of multiple coordination sites—the sulfur atom of the thiourea group and the nitrogen atom of the pyridine ring—enables it to bind to metal ions in various ways, leading to the formation of one-, two-, or three-dimensional structures. iucr.org This versatility is a key reason for its significance in the fields of supramolecular chemistry and crystal engineering.

Furthermore, thiourea derivatives are actively being explored for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. jrespharm.comontosight.ainih.gov The specific structural features of N-(3-pyridinylmethyl)thiourea make it a candidate for investigation in drug discovery and design. ontosight.aiontosight.ai

Historical Development and Emerging Research Areas

The study of thiourea derivatives has a long history, with continuous interest from researchers due to their wide-ranging applications. uobasrah.edu.iq The synthesis and characterization of various substituted thioureas have been a focal point of organic and coordination chemistry. conicet.gov.ar Research into N-(3-pyridinylmethyl)thiourea and its analogues is part of a broader effort to create novel functional molecules by combining different chemical moieties. researchgate.net

Emerging research areas for N-(3-pyridinylmethyl)thiourea and related compounds include their use in the development of new materials with specific optical, electronic, or magnetic properties. Their ability to form stable complexes with a variety of transition metals is being exploited to create novel catalysts and sensors. cymitquimica.comuobasrah.edu.iq In coordination chemistry, a significant area of investigation is the synthesis and structural characterization of metal complexes, such as the distorted tetrahedral coordination observed in a copper(I) coordination polymer with N,N′-bis(3-pyridylmethyl)thiourea. iucr.org

Defined Research Objectives and Scope for N-(3-pyridinylmethyl)thiourea Studies

Current and future research on N-(3-pyridinylmethyl)thiourea is guided by several well-defined objectives. A primary goal is the synthesis and characterization of new metal-organic frameworks (MOFs) and coordination polymers based on this ligand. This involves exploring the reactions of N-(3-pyridinylmethyl)thiourea with different metal salts under various conditions to control the dimensionality and topology of the resulting structures.

Another key objective is the investigation of the structure-property relationships of these materials. This includes studying their thermal stability, photoluminescence, and electrochemical behavior. Understanding how the coordination environment of the metal ion and the conformation of the ligand influence the physical properties of the bulk material is crucial for designing new functional materials.

Furthermore, the exploration of the potential biological activities of N-(3-pyridinylmethyl)thiourea and its metal complexes remains a significant area of research. ontosight.ai This includes screening these compounds for their efficacy against various microbial strains and cancer cell lines to identify promising candidates for further development. jrespharm.combiointerfaceresearch.com The synthesis of derivatives of N-(3-pyridinylmethyl)thiourea by modifying the pyridine ring or the thiourea group is also a key strategy to tune their biological and chemical properties. ontosight.ai

Interactive Data Table: Physicochemical Properties of N-(3-pyridinylmethyl)thiourea

| Property | Value | Source |

| Molecular Formula | C7H9N3S | keyorganics.net |

| Molecular Weight | 167.23 g/mol | - |

| CAS Number | 73161-70-3 | keyorganics.net |

| Appearance | Solid | cymitquimica.com |

| Solubility | Soluble in polar solvents | cymitquimica.com |

Interactive Data Table: Crystallographic Data for a Related Compound, [CuI(C13H14N4S)]n

| Parameter | Value | Source |

| Compound | Poly[[μ3-N,N′-bis(3-pyridylmethyl)thiourea-κ3N:N′:S]iodidocopper(I)] | iucr.org |

| Formula | [CuI(C13H14N4S)]n | iucr.org |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P21/c | iucr.org |

| a (Å) | 13.3610 (10) | iucr.org |

| b (Å) | 8.3673 (7) | iucr.org |

| c (Å) | 14.2686 (11) | iucr.org |

| β (°) | 102.001 (2) | iucr.org |

| V (ų) | 1560.3 (2) | iucr.org |

| Z | 4 | iucr.org |

Properties

IUPAC Name |

pyridin-3-ylmethylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3S/c8-7(11)10-5-6-2-1-3-9-4-6/h1-4H,5H2,(H3,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUGONKKOKQBPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 3 Pyridinylmethyl Thiourea

Established Synthetic Pathways for N-(3-pyridinylmethyl)thiourea and Related Analogs

The traditional synthesis of N-(3-pyridinylmethyl)thiourea and its derivatives has been well-documented, primarily relying on the robust and versatile reaction between amines and isothiocyanates.

The most common and straightforward method for synthesizing N-(3-pyridinylmethyl)thiourea involves the reaction of 3-picolylamine (3-aminomethylpyridine) with an appropriate isothiocyanate. This nucleophilic addition reaction is a fundamental transformation in the synthesis of thioureas. The general scheme involves the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S).

In a typical procedure, 3-picolylamine is treated with a solution of an isothiocyanate, often in a suitable organic solvent such as ethanol (B145695) or acetonitrile. The reaction mixture is usually stirred at room temperature or with gentle heating to facilitate the reaction. The choice of isothiocyanate determines the substituent on the second nitrogen atom of the thiourea (B124793) moiety. For the synthesis of the parent N-(3-pyridinylmethyl)thiourea, ammonium (B1175870) thiocyanate (B1210189) can be used in the presence of an acid, which generates isothiocyanic acid in situ. Alternatively, commercially available isothiocyanates can be employed to directly yield N-substituted derivatives.

For instance, the synthesis of N-aryl-N'-(3-pyridylmethyl)thioureas has been achieved by reacting 3-picolylamine with various aryl isothiocyanates. These reactions are generally high-yielding and proceed under mild conditions, making them a preferred route for accessing a library of related analogs.

While the conventional synthesis is effective, researchers have explored various strategies to optimize reaction conditions and improve product yields. Optimization often involves a systematic study of parameters such as solvent, temperature, reaction time, and catalyst.

One approach to enhance yields is the use of a suitable base to deprotonate the amine, thereby increasing its nucleophilicity. However, in many cases, the inherent basicity of the amine is sufficient for the reaction to proceed efficiently without an external base.

A study on the synthesis of N-aryl-N'-(3-pyridylmethyl)thioureas reported a straightforward and efficient one-pot synthesis. In this method, 3-picolylamine was reacted with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt in situ. This intermediate was then treated with an aromatic amine in the presence of a coupling agent, such as a carbodiimide, to afford the desired thiourea derivatives in good yields. This one-pot approach offers advantages in terms of reduced reaction time and simplified workup procedures.

| Reactants | Solvent | Conditions | Yield (%) |

| 3-Picolylamine, Aryl isothiocyanate | Ethanol | Room Temperature, 2-4 h | 85-95 |

| 3-Picolylamine, Carbon disulfide, Aromatic amine | Dichloromethane | Room Temperature, 6-8 h | 70-85 |

Novel Approaches in N-(3-pyridinylmethyl)thiourea Synthesis

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methodologies. This has led to the exploration of green chemistry principles and catalyst-assisted routes for the synthesis of N-(3-pyridinylmethyl)thiourea.

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. In the context of N-(3-pyridinylmethyl)thiourea synthesis, this has translated into the exploration of alternative energy sources and solvent systems.

Ultrasonic-assisted synthesis has emerged as a promising green alternative to conventional heating methods. The use of ultrasound can significantly accelerate reaction rates, often leading to higher yields in shorter reaction times and under milder conditions. The synthesis of thiourea derivatives under ultrasonic irradiation has been reported to be highly efficient. While specific studies on the ultrasonic-assisted synthesis of N-(3-pyridinylmethyl)thiourea are not extensively documented, the general success of this technique for thiourea synthesis suggests its potential applicability. The mechanism is believed to involve the formation and collapse of cavitation bubbles, which generate localized high temperatures and pressures, thereby promoting the reaction.

Another green approach is the use of water as a solvent, which is non-toxic, inexpensive, and environmentally benign. The synthesis of N-substituted thioureas in aqueous media has been successfully demonstrated, offering a greener alternative to volatile organic solvents.

The use of catalysts can offer several advantages, including increased reaction rates, improved selectivity, and milder reaction conditions. While the reaction between amines and isothiocyanates often proceeds without a catalyst, certain catalysts can enhance the efficiency of the synthesis of N-(3-pyridinylmethyl)thiourea and its derivatives.

Lewis acids have been explored as catalysts for the synthesis of thioureas. They can activate the isothiocyanate group, making it more susceptible to nucleophilic attack by the amine. For example, metal triflates have been shown to be effective catalysts for this transformation.

Furthermore, solid-supported catalysts are gaining attention due to their ease of separation and reusability, which aligns with the principles of green chemistry. While specific examples for the synthesis of N-(3-pyridinylmethyl)thiourea are limited, the broader application of solid-supported catalysts in organic synthesis suggests their potential utility in this area.

Derivatization and Structural Modifications of the N-(3-pyridinylmethyl)thiourea Scaffold

The N-(3-pyridinylmethyl)thiourea scaffold serves as a versatile platform for the synthesis of a wide range of derivatives with potentially interesting chemical and biological properties. Structural modifications can be made at several positions, including the pyridine (B92270) ring, the thiourea moiety, and the second nitrogen atom of the thiourea.

Derivatization of the pyridine ring can be achieved through various aromatic substitution reactions. For instance, electrophilic aromatic substitution can introduce substituents such as nitro or halogen groups onto the pyridine ring, although the pyridine ring is generally deactivated towards such reactions. More commonly, nucleophilic aromatic substitution can be employed if a suitable leaving group is present on the ring.

Modification of the thiourea moiety itself is also possible. For example, the sulfur atom can be alkylated to form isothioureas, which are valuable intermediates in organic synthesis. The thiourea can also participate in cyclization reactions to form various heterocyclic systems. For instance, reaction with α-haloketones can lead to the formation of thiazole (B1198619) derivatives.

The most common point of derivatization is the second nitrogen atom of the thiourea. As discussed in the synthesis section, a wide variety of substituents can be introduced by selecting the appropriate isothiocyanate or by using a one-pot, multi-component approach. This allows for the systematic exploration of the structure-activity relationships of N-(3-pyridinylmethyl)thiourea derivatives.

| Modification Site | Reagents/Conditions | Resulting Structure |

| Pyridine Ring | Electrophilic/Nucleophilic Aromatic Substitution | Substituted Pyridine Ring |

| Thiourea (Sulfur) | Alkyl Halides | Isothiourea |

| Thiourea (Cyclization) | α-Haloketones | Thiazole Derivatives |

| Thiourea (N'-position) | Various Isothiocyanates | N'-Substituted Thioureas |

Functionalization at the Thiourea Moiety

The thiourea group, characterized by its >N-C(S)-N< functionality, is a key site for synthetic elaboration. researchgate.net A common approach involves the reaction of an amine with an isothiocyanate. For instance, the synthesis of N-methyl-N'-ethyl-N'-(3-pyridinylmethyl)thiourea is achieved by dissolving N-ethyl-N-(3-pyridinylmethyl)amine in ethyl ether and subsequently adding methyl isothiocyanate. The reaction proceeds at room temperature, yielding the desired N,N'-disubstituted thiourea as a white precipitate. prepchem.com

Another example of functionalization at the thiourea core is the synthesis of 1,3-Bis(3-pyridinylmethyl)thiourea. This symmetrically disubstituted thiourea is typically prepared through the reaction of thiourea with pyridine-3-carboxaldehyde or similar precursors. ontosight.ai The resulting compound features two pyridin-3-ylmethyl groups attached to the nitrogen atoms of the central thiourea moiety. ontosight.ai

The synthesis of N,N'-disubstituted thioureas can be achieved through various methods. One efficient technique involves the microwave-assisted parallel synthesis from benzoic acid derivatives, which has been shown to drastically reduce reaction times compared to conventional methods. researchgate.net General methods for creating mono- and N,N-disubstituted thioureas also include the debenzoylation of N-substituted- and N,N-disubstituted-N′-benzoylthioureas using hydrazine (B178648) hydrate (B1144303) under solvent-free conditions. researchgate.net These synthetic strategies offer versatile routes to a wide array of thiourea derivatives, allowing for diverse functionalization at the nitrogen atoms of the thiourea group.

Modifications of the Pyridine Ring System (e.g., substituted pyridine, pyridinylmethyl positional isomers)

Alterations to the pyridine ring of N-(3-pyridinylmethyl)thiourea introduce another layer of structural diversity. This can be achieved by incorporating substituents onto the pyridine ring or by varying the point of attachment of the methylthiourea group (positional isomers).

The synthesis of thiourea derivatives from functionally substituted pyridines provides a direct route to modified compounds. For example, starting materials such as 2-amino-5-bromopyridine (B118841) and 2-amino-3-hydroxypyridine (B21099) can be reacted with isothiocyanates to yield pyridine-containing thioureas with specific substitutions on the aromatic ring. researcher.life The interaction of these substituted aminopyridines with ethyl or phenyl isothiocyanates in ethanol leads to the formation of the corresponding thiourea derivatives. researcher.life

Synthesis of N-Substituted Variants and Hybrid Compounds

The creation of N-substituted variants and hybrid molecules extends the chemical space accessible from the N-(3-pyridinylmethyl)thiourea core. These modifications can involve the introduction of various substituents onto the thiourea nitrogens or the fusion of the thiourea moiety with other chemical scaffolds to create hybrid compounds.

A straightforward example of an N-substituted variant is the previously mentioned N-methyl-N'-ethyl-N'-(3-pyridinylmethyl)thiourea, where both nitrogen atoms of the thiourea are substituted with different alkyl groups. prepchem.com The synthesis of N,N',N"-trisubstituted thiourea derivatives has also been reported, showcasing the potential for extensive substitution on the thiourea framework. nih.gov

The synthesis of hybrid molecules involves the incorporation of the thiourea functionality into larger, more complex structures. N-acylthioureas are a prominent class of such hybrids, and their synthesis is often achieved by reacting an in-situ generated acyl isothiocyanate with an appropriate amine. conicet.gov.ar This methodology allows for the linkage of the thiourea moiety to a wide range of acyl groups, thereby creating a diverse library of hybrid compounds. researchgate.net For example, N-naphthoyl thiourea derivatives have been synthesized using ultrasonic-assisted methods, demonstrating the utility of this approach in generating complex molecules. nih.govacs.org

Advanced Structural Elucidation and Conformational Analysis of N 3 Pyridinylmethyl Thiourea and Its Derivatives

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Packing

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uol.de This analysis provides exact measurements of bond lengths, bond angles, and torsion angles, offering a definitive view of the molecule's geometry and packing in the solid state. uol.de While a dedicated study for the monosubstituted N-(3-pyridinylmethyl)thiourea is not widely reported, extensive research on its close derivative, N,N'-bis(3-pyridinylmethyl)thiourea, and its complexes provides significant insight.

In the crystal structures of thiourea (B124793) derivatives, the C-N bonds within the thiourea core typically exhibit lengths that are intermediate between a pure single bond (approx. 1.47 Å) and a pure double bond (approx. 1.27 Å). iucr.org This indicates delocalization of pi-electrons across the S-C-N system. For example, in a copper(I) coordination polymer featuring the N,N'-bis(3-pyridinylmethyl)thiourea ligand, the Cu(I) center is coordinated by nitrogen atoms from two different ligands and the sulfur atom of a third, resulting in a tetrahedral geometry. nih.gov

The geometry around the thiourea group is generally planar. The bond lengths and angles within the pyridyl group conform to those expected for an sp2-hybridized aromatic system. iucr.org

| Parameter | Typical Value / Range | Significance |

|---|---|---|

| C=S Bond Length | ~1.71 Å | Reflects the thiocarbonyl character. |

| C-N Bond Length | 1.33 - 1.39 Å | Intermediate character suggests electron delocalization. iucr.org |

| N-C-N Angle | ~117-120° | Consistent with sp² hybridization of the central carbon. |

| C-N-C Angle | ~120-125° | Indicates trigonal planar geometry at the nitrogen atoms. |

Solution-State Conformation through Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for characterizing the structure and dynamics of molecules in solution.

The ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each proton and carbon atom in the molecule. For N-(3-pyridinylmethyl)thiourea and its derivatives, distinct signals are expected for the pyridine (B92270) ring, the methylene (B1212753) bridge (-CH₂-), and the N-H protons of the thiourea group.

In ¹H NMR spectra of related compounds like the salts of 1,3-bis(3-pyridylmethyl)-2-thiourea, the signals for the pyridyl protons typically appear in the aromatic region (δ 7.0-8.5 ppm). researchgate.net The methylene protons adjacent to the pyridine ring and the thiourea nitrogen would be expected to show a characteristic signal, likely a doublet after coupling with the adjacent N-H proton. The N-H protons themselves often appear as broad signals due to chemical exchange and quadrupole broadening from the nitrogen atom. researchgate.net

In the ¹³C NMR spectrum, the thiocarbonyl carbon (C=S) is particularly noteworthy, appearing far downfield, often in the range of δ 180-185 ppm, which is characteristic of thioureas. researchgate.net The carbons of the pyridine ring and the methylene bridge appear at chemical shifts consistent with their electronic environments. researchgate.netmdpi.com

| Atom | Nucleus | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Pyridyl-H | ¹H | 7.0 - 8.5 | Aromatic region, specific shifts depend on position. researchgate.net |

| -CH₂- | ¹H | ~4.5 - 5.0 | Adjacent to N and pyridyl ring. |

| N-H | ¹H | Broad, variable (e.g., ~7.2 ppm) | Position and shape depend on solvent and concentration. researchgate.net |

| C=S | ¹³C | 180 - 185 | Characteristic downfield shift for thiocarbonyl carbon. researchgate.net |

| Pyridyl-C | ¹³C | 120 - 150 | Aromatic carbon region. researchgate.net |

| -CH₂- | ¹³C | ~45 - 55 | Aliphatic region. |

For derivatives containing a phosphoryl group, such as N-phosphorylated thioureas where R=3-pyridyl, ³¹P NMR spectroscopy is a crucial characterization tool. tandfonline.com The ³¹P chemical shift is highly sensitive to the electronic environment around the phosphorus atom. The formation of hydrogen bonds between the thiourea N-H groups and a phosphoryl acceptor group leads to a downfield shift in the ³¹P NMR signal. researchgate.net This phenomenon allows ³¹P NMR to be used as a quantitative probe to measure the hydrogen-bonding strength of thiourea catalysts. researchgate.net Studies on various N-(diisopropoxythiophosphoryl)thioureas show high conformational and tautomeric flexibility in solution, which can be effectively monitored by combined analysis of ¹H, ¹³C, and ³¹P NMR data. researchgate.net

Vibrational Spectroscopy for Bond Analysis and Functional Group Characterization (e.g., FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. horiba.com These techniques are complementary and are used to confirm the presence of key structural motifs. For N-(3-pyridinylmethyl)thiourea, characteristic vibrations for N-H, C-H, C=S, and the pyridine ring are expected.

Salts of the related 1,3-bis(3-pyridylmethyl)-2-thiourea have been characterized using both FT-IR and Raman spectroscopy. researchgate.net The FT-IR spectra of thiourea derivatives typically show strong N-H stretching bands in the region of 3100-3400 cm⁻¹. The C=S stretching vibration, which is a key marker for the thiourea group, usually appears as a band of medium-to-strong intensity in the 700-850 cm⁻¹ region, although it can be coupled with other vibrations. The pyridine ring gives rise to a series of characteristic bands, including C-H stretching above 3000 cm⁻¹ and ring stretching vibrations in the 1400-1600 cm⁻¹ range. acs.org Raman spectroscopy is particularly useful for observing the symmetric vibrations and the C=S bond, which may show a strong Raman signal. americanpharmaceuticalreview.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3100 - 3400 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, Raman |

| Pyridine Ring Stretch | 1400 - 1600 | FT-IR, Raman |

| N-H Bend | ~1550 - 1650 | FT-IR |

| C=S Stretch | 700 - 850 | FT-IR, Raman |

Computational and Theoretical Chemistry Studies on N 3 Pyridinylmethyl Thiourea

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in understanding the intrinsic properties of N-(3-pyridinylmethyl)thiourea at the atomic and electronic levels. These methods provide detailed information about the molecule's geometry, electronic distribution, and reactivity. bohrium.comontosight.airesearchgate.netacs.org

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For N-(3-pyridinylmethyl)thiourea, DFT calculations, often using hybrid functionals like B3LYP, are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. bohrium.comontosight.aiacs.orgtandfonline.com These calculations are crucial for obtaining accurate molecular geometries, which form the basis for understanding other electronic properties.

DFT studies have been instrumental in analyzing the electronic properties of related thiourea (B124793) derivatives. For instance, calculations on similar systems have shown that the C=S and C=O bond lengths have a typical double-bond character, while the C-N bond lengths are shorter than average single bonds, suggesting a degree of π-character. conicet.gov.ar The reactivity and stability of molecules like N-(3-pyridinylmethyl)thiourea are influenced by these geometric and electronic factors. bohrium.com Computational analyses, including DFT, have been shown to support interpretations drawn from kinetic data in studies of related platinum(II) complexes with thiourea nucleophiles. mku.ac.ke

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide insights into the molecule's ability to donate or accept electrons. stuba.sknih.gov

For thiourea derivatives, the HOMO is often located on the sulfur atom, indicating its role as a primary site for electrophilic attack, while the LUMO is typically a π* orbital distributed over the thiourea backbone. nih.govirjweb.com The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and stability of the molecule; a smaller gap generally implies higher reactivity. irjweb.comijcce.ac.ir

Mulliken charge distribution analysis, often performed alongside FMO calculations, reveals the partial charges on each atom within the molecule. In related thiazole (B1198619) derivatives, it has been observed that electronegative atoms like nitrogen carry negative charges, making them potential electron donors. irjweb.com This information is vital for understanding intermolecular interactions and reaction mechanisms.

Electrostatic Potential Mapping

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). libretexts.orgnih.gov These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding, and for identifying sites susceptible to nucleophilic or electrophilic attack. nih.govnih.gov

For molecules containing both hydrogen bond donors (N-H groups) and acceptors (the sulfur atom and the pyridine (B92270) nitrogen), ESP maps can predict the preferred sites of interaction. researchgate.netresearchgate.net The negative potential is typically concentrated around the sulfur and nitrogen atoms, while positive potential is found around the N-H protons.

Conformational Landscape Exploration via Molecular Mechanics and Dynamics

The flexibility of the N-(3-pyridinylmethyl)thiourea molecule allows it to adopt various conformations in space. Understanding this conformational landscape is crucial as different conformers can exhibit different properties and reactivity.

Molecular mechanics and molecular dynamics (MD) simulations are computational techniques used to explore the possible conformations of a molecule and their relative energies. mdpi.comrsc.org MD simulations, in particular, can provide insights into the dynamic behavior of the molecule over time, revealing how it might change its shape in solution or when interacting with other molecules. mdpi.comrsc.orgnih.govjppres.com The conformational behavior of acyl thiourea derivatives is often influenced by intramolecular hydrogen bonding, which can stabilize specific conformations. researchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can be used to predict various spectroscopic properties of N-(3-pyridinylmethyl)thiourea, such as its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.net By comparing these predicted spectra with experimentally obtained data, the accuracy of the computational model and the structural assignment can be validated. ijcce.ac.ir

For example, DFT calculations have been successfully used to simulate the vibrational spectra of related thiourea compounds, aiding in the assignment of the main normal modes, including those associated with the thioamide group. researchgate.net Similarly, theoretical calculations of NMR chemical shifts can help in the interpretation of experimental NMR spectra.

Computational Studies on Reaction Mechanisms Involving N-(3-pyridinylmethyl)thiourea

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For reactions involving N-(3-pyridinylmethyl)thiourea, such as its coordination to metal centers or its participation in substitution reactions, computational studies can map out the entire reaction pathway. acs.org This includes identifying transition states, intermediates, and calculating the activation energies associated with each step.

Studies on the substitution reactions of platinum(II) complexes with thiourea nucleophiles have utilized computational methods to support the proposed associative mechanisms. bohrium.comtandfonline.commku.ac.kemku.ac.ke These calculations can provide a detailed understanding of the electronic and steric factors that govern the reactivity of such systems.

Coordination Chemistry of N 3 Pyridinylmethyl Thiourea As a Ligand

Chelation Modes and Ligand Binding Preferences

Monodentate, Bidentate, and Polydentate Coordination Modes

N-(3-pyridinylmethyl)thiourea and its derivatives exhibit a range of coordination behaviors, functioning as monodentate, bidentate, or even polydentate bridging ligands. mdpi.com Generally, thiourea-based ligands can coordinate to a metal center in a monodentate fashion, typically through the soft sulfur atom. mdpi.com However, the presence of the pyridinyl group introduces the potential for chelation.

The most common chelation mode for pyridyl-thiourea type ligands is bidentate, forming a stable chelate ring by coordinating through the pyridine (B92270) nitrogen and the thiourea (B124793) sulfur atom (N,S-chelation). mdpi.comresearchgate.net This mode has been observed in numerous transition metal complexes.

Furthermore, these ligands can display more complex, polydentate coordination. For instance, a copper(I) complex with a related ligand, N-(3-pyridyl)-N′-phenylthiourea, was found to form a one-dimensional chain where the ligand acts in an N,S-bridging mode, linking multiple metal centers. wm.edu Studies on ruthenium and osmium complexes with a similar pyridylmethyl thiourea ligand have revealed remarkable versatility, with the ligand adopting various coordination modes, including bidentate (κ²Npy,S) and tridentate (κ³Npy,Namine,S and κ³Npy,Namide,S) fashions, depending on the reaction conditions and the deprotonation state of the ligand. mdpi.com

Role of Pyridine Nitrogen and Thiourea Sulfur/Nitrogen Atoms in Complexation

The specific donor atoms involved in coordination dictate the resulting complex's geometry and stability.

Thiourea Sulfur Atom: The sulfur atom of the thiocarbonyl group (C=S) is a soft donor and a primary site for coordination to many transition metals, particularly those of the second and third rows. nih.gov Its involvement is a near-universal feature in the coordination chemistry of these ligands.

Pyridine Nitrogen Atom: The nitrogen atom of the pyridine ring is a harder donor site compared to sulfur. Its participation is crucial for the formation of stable bidentate N,S-chelate rings. Coordination of the pyridyl nitrogen is often confirmed by significant downfield shifts of the pyridine proton signals in ¹H NMR spectra. mdpi.com

Thiourea Nitrogen Atoms: The nitrogen atoms of the thiourea moiety can also play a vital role in complexation. nih.gov While the amine nitrogen (adjacent to the methylene (B1212753) group) can coordinate directly to form a tridentate complex, it is more common for the amide nitrogen to become involved after deprotonation. mdpi.com This deprotonation creates an anionic ligand that can form a strong bond with the metal center, leading to highly stable N,S- or even N,N,S-coordinated structures, as seen in various platinum(II), ruthenium(II), and osmium(II) complexes. mdpi.comsunway.edu.my

Synthesis and Characterization of Metal Complexes with N-(3-pyridinylmethyl)thiourea

The synthesis of metal complexes with N-(3-pyridinylmethyl)thiourea typically involves the direct reaction of the ligand with a suitable metal salt or precursor in an appropriate solvent.

Transition Metal Complexes (e.g., Cu, Pt, Ru, Co, Ni)

A variety of transition metal complexes incorporating pyridyl-thiourea ligands have been synthesized, showcasing the ligand's broad coordination capabilities.

Copper (Cu): Copper(I) complexes of related N-(3-pyridyl)thiourea derivatives have been prepared by reacting the ligand with copper(I) halides and copper(I) nitrate. wm.edu For example, the complex [Cu(N-(3-pyridyl)-N′-phenylthiourea)₂]NO₃ was successfully synthesized and characterized. wm.edu

Platinum (Pt): Platinum(II) complexes are commonly synthesized from precursors like cis-[PtCl₂(PPh₃)₂] or K₂PtCl₄. sunway.edu.myrsc.org Reactions with pyridyl-substituted thioureas in the presence of a base can lead to the formation of neutral, dianionic (N,S)-chelating complexes or cationic, monoanionic complexes, depending on the stoichiometry and reaction conditions. sunway.edu.my

Ruthenium (Ru): Half-sandwich organometallic ruthenium(II) complexes have been a focus of significant research. nih.gov A common synthetic route involves reacting a ruthenium dimer, such as [{(η⁶-p-cymene)RuCl}₂(μ-Cl)₂], with the pyridyl-thiourea ligand. mdpi.comresearchgate.net This method has been used to produce cationic complexes where the ligand coordinates in a bidentate κ²Npy,S fashion. mdpi.com Subsequent deprotonation can yield tridentate coordination. mdpi.com

Cobalt (Co) and Nickel (Ni): Complexes of cobalt(II) and nickel(II) with various thiourea derivatives are typically prepared by reacting the ligand with the corresponding metal(II) salts, such as acetates or chlorides, often in an alcoholic solvent. ksu.edu.trresearchgate.net These reactions generally yield neutral complexes where the deprotonated ligand coordinates in a bidentate fashion. ksu.edu.tr

Structural Elucidation of Metal-Ligand Architectures via X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for establishing the precise three-dimensional structure of these complexes, confirming coordination modes, bond lengths, and bond angles.

While a specific crystal structure for a complex of the parent N-(3-pyridinylmethyl)thiourea was not detailed in the provided sources, extensive crystallographic studies on closely related analogues provide deep insight into the expected architectures.

For instance, the X-ray structure of [Cu(N-(3-pyridyl)-N′-phenylthiourea)₂]NO₃ revealed a polymeric one-dimensional link-chain structure where the thiourea ligand bridges copper centers via its nitrogen and sulfur atoms. wm.edu Platinum(II) complexes with analogous ligands have been shown to adopt a distorted square-planar geometry, with the deprotonated thiourea acting as an (N,S)-chelating ligand. sunway.edu.my The structures of palladium(II) and platinum(II) cyclometallated species with related N-(2-pyridyl)ureas have also been elucidated by X-ray analysis, confirming their slightly distorted square planar geometries. mdpi.com

| Parameter | Value |

|---|---|

| Complex | [Pt{SC(NPh)(NCH₂py)}(PPh₃)₂] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry | Distorted Square-Planar |

| Donor Set | NP₂S |

| Chelation Mode | (N,S)-chelating dianion |

Spectroscopic Signatures of Complex Formation (e.g., UV-Vis, IR, NMR)

Spectroscopic methods are essential for characterizing the complexes in solution and solid states, providing clear evidence of ligand coordination.

Infrared (IR) Spectroscopy: IR spectroscopy is highly informative for identifying the donor atoms. Upon complexation, characteristic shifts in the vibrational frequencies of the ligand are observed.

ν(C=S): The C=S stretching vibration typically experiences a shift to a lower frequency (wavenumber), indicating the weakening of the bond upon coordination of the sulfur atom to the metal. mdpi.com

ν(C-N): Concurrently, the C-N stretching band of the thiourea backbone often shifts to a higher frequency, suggesting an increase in double-bond character due to electron delocalization within the chelate ring. mdpi.com

ν(N-H): The N-H stretching band can broaden, shift, or, in the case of deprotonation, disappear entirely, which provides strong evidence for the coordination of a thiourea nitrogen atom. mdpi.comksu.edu.tr

| Vibrational Mode | Typical Frequency in Free Ligand (cm⁻¹) | Change Upon Complexation | Reason |

|---|---|---|---|

| ν(N-H) | ~3150-3300 | Broadens, shifts, or disappears | N-H bond involvement/deprotonation |

| ν(C-N) | ~1250-1350 | Shifts to higher frequency | Increased double bond character |

| ν(C=S) | ~700-800 | Shifts to lower frequency | S-coordination weakens C=S bond |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for elucidating the structure of these complexes in solution.

¹H NMR: Coordination of the pyridine nitrogen causes a significant downfield shift of the proton in the 6-position of the pyridine ring. mdpi.com The N-H protons of the thiourea group also typically shift downfield upon complexation. utm.my

¹³C NMR: The most diagnostic signal is that of the thiocarbonyl carbon (C=S). This carbon resonance generally shifts upon coordination through the sulfur atom, reflecting the change in its electronic environment. mdpi.com Shifts are also observed for the carbons of the pyridine ring.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the electronic transitions and coordination environment. The free ligand typically displays intense absorptions in the UV region corresponding to π→π* transitions. utm.mymdpi.com Upon complexation, these bands may be shifted, and new, lower-energy bands often appear in the visible region. utm.my These new bands are typically assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, which are characteristic of coordination complex formation. utm.my

Electronic and Magnetic Properties of N-(3-pyridinylmethyl)thiourea Metal Complexes

The electronic and magnetic properties of metal complexes containing pyridyl-thiourea ligands are dictated by the nature of the metal ion, its oxidation state, and the coordination geometry of the resulting complex. These properties are typically investigated using UV-Visible spectroscopy and magnetic susceptibility measurements.

Electronic Properties: The electronic spectra of pyridyl-thiourea metal complexes provide valuable information about the coordination environment. In the UV-Vis spectra of palladium(II) complexes with 1-allyl-3-(2-pyridyl)thiourea (a close analog), the charge transfer bands associated with the pyridine ring (π → π) and the thiourea moiety (n → π) exhibit noticeable shifts upon coordination to the metal center. researchgate.net Specifically, these bands undergo a hypsochromic (blue) shift, which is indicative of the ligand coordinating to the metal ion. researchgate.net This coordination gives rise to new ligand-to-metal charge-transfer (LMCT) bands. researchgate.net

For instance, studies on various thiourea complexes with transition metals like Co(II) and Ni(II) show characteristic absorption bands. Ni(II) complexes can exhibit bands attributable to charge transfer, while Co(II) complexes may show bands corresponding to d-d transitions such as ⁴T₁(F) to ⁴T₁(P). amazonaws.com The geometry of the complex heavily influences these transitions; for example, d-d electronic transitions are characteristic of octahedral and tetrahedral complexes. researchgate.netyoutube.com

| Complex | Ligand | Key Absorption Bands (nm) | Assignment | Reference |

|---|---|---|---|---|

| [Pd(APTU)Cl₂] | 1-allyl-3-(2-pyridyl)thiourea (APTU) | Shifted π → π* and n → π* | Ligand-Metal Charge Transfer (LMCT) | researchgate.net |

| Tetrahedral Ni(II) Complex | Substituted Thiourea | ~350-400 | ⁴T₁(F) → ⁴T₁(P) transition | amazonaws.com |

| Tetrahedral Co(II) Complex | Substituted Thiourea | ~680 | ⁴T₁(F) → ²A₂ transition | amazonaws.com |

Magnetic Properties: Magnetic susceptibility measurements are crucial for determining the number of unpaired electrons in a complex, which in turn helps to elucidate its geometry and bonding. For example, Co(II) (a d⁷ ion) complexes can have magnetic moment (μ_eff) values in the range of 4.65-4.85 Bohr Magnetons (B.M.), which is characteristic of a high-spin, octahedral or tetrahedral geometry with three unpaired electrons. researchgate.net

Square planar Ni(II) (d⁸) complexes are typically diamagnetic (μ_eff = 0 B.M.), whereas tetrahedral Ni(II) complexes are paramagnetic with magnetic moments around 3.5-4.2 B.M., corresponding to two unpaired electrons. amazonaws.comrsc.org Thiourea complexes of metals like Zn(II) and Cd(II), which have a d¹⁰ electronic configuration, are expectedly diamagnetic. rsc.org The specific geometry adopted is influenced by factors such as the nature of the anion and steric effects from the ligand. amazonaws.com

| Metal Ion | Typical Magnetic Moment (μ_eff, B.M.) | Number of Unpaired Electrons | Common Geometry | Reference |

|---|---|---|---|---|

| Co(II) | 4.65 - 4.85 | 3 | Tetrahedral / Octahedral | researchgate.net |

| Ni(II) | ~3.5 - 4.2 | 2 | Tetrahedral | amazonaws.com |

| Ni(II) | 0 | 0 | Square Planar | rsc.org |

| Cu(II) | 1.7 - 2.2 | 1 | Various (e.g., Distorted Octahedral) | amazonaws.com |

Catalytic Applications of N-(3-pyridinylmethyl)thiourea Metal Complexes (e.g., photodegradation)

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. rsc.org Palladium, Ruthenium, and Osmium complexes featuring pyridyl-thiourea ligands have demonstrated significant activity in this area.

Heck Cross-Coupling Reactions: A Palladium(II) complex incorporating a picoline thiourea ligand, N'-2-(5-picolyl)-N-4-bromobenzoylthiourea, has been successfully employed as a homogeneous catalyst for Heck cross-coupling reactions. This reaction, which forms a new C-C bond, achieved a conversion rate of 83.81%, highlighting the potential of such complexes in synthetic organic chemistry. scientific.net

Hydrogenation via Frustrated Lewis Pairs (FLP): Ruthenium and Osmium complexes with the ligand N-(p-tolyl)-N′-(2-pyridylmethyl)thiourea have been shown to act as catalysts for the hydrogenation of various polar unsaturated bonds. mdpi.comresearchgate.net These complexes can behave as Frustrated Lewis Pairs (FLPs). In this mechanism, the metal center acts as the Lewis acid and a deprotonated nitrogen atom on the ligand acts as the Lewis base. This combination allows for the heterolytic activation of molecular hydrogen (H₂), which can then be transferred to substrates like imines (C=N), olefins (C=C), and ketones (C=O). mdpi.comresearchgate.net The versatility of the ligand's coordination modes is crucial for the catalytic cycle. mdpi.com

| Catalyst Type | Reaction | Substrates | Mechanism/Key Feature | Reference |

|---|---|---|---|---|

| Palladium(II)-Picoline Thiourea | Heck Cross-Coupling | Alkenes, Aryl halides | C-C bond formation | scientific.net |

| Ruthenium(II)-Pyridyl Thiourea | Hydrogenation | Imines, Ketones, Alkenes | Frustrated Lewis Pair (FLP) activity | mdpi.comresearchgate.net |

| Osmium(II)-Pyridyl Thiourea | Hydrogenation | Imines, Ketones, Alkenes | Frustrated Lewis Pair (FLP) activity | mdpi.comresearchgate.net |

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. This approach offers significant advantages, including ease of separation and catalyst recycling. While homogeneous pyridyl-thiourea catalysts are more widely reported, the principles can be extended to develop heterogeneous systems.

Immobilization on Solid Supports: A common strategy for creating heterogeneous catalysts is to immobilize a homogeneous metal complex onto a solid support. For example, an Fe(II) catalyst containing an acyl thiourea ligand has been successfully supported on silica (B1680970) nanoparticles. This heterogeneous system was effective for the transfer hydrogenation of various carbonyl compounds, demonstrating that thiourea-based complexes can be adapted for heterogeneous applications. nih.gov It is conceivable that N-(3-pyridinylmethyl)thiourea complexes could be similarly immobilized on supports like silica, alumina, or polymers to create robust, reusable catalysts.

Electrocatalysis on Metal Surfaces: The interaction of thiourea with metal surfaces is another form of heterogeneous catalysis. Studies on the electrochemical oxidation of thiourea at a Palladium (Pd) electrode surface in an acidic medium show a distinct catalytic response. nih.gov This process involves the adsorption of thiourea onto the solid Pd surface, which facilitates its oxidation. While this example involves thiourea as a reactant rather than a ligand in a pre-formed complex, it underscores the strong interactions between the thiourea functional group and metal surfaces, a principle that is fundamental to the development of surface-based heterogeneous catalysts. nih.gov

Mentioned Compounds

| Compound Name |

|---|

| N-(3-pyridinylmethyl)thiourea |

| N-(2-pyridinylmethyl)thiourea |

| 1-allyl-3-(2-pyridyl)thiourea (APTU) |

| Cobalt(II) |

| Nickel(II) |

| Palladium(II) |

| Zinc(II) |

| Cadmium(II) |

| Copper(II) |

| N'-2-(5-picolyl)-N-4-bromobenzoylthiourea |

| Ruthenium |

| Osmium |

| N-(p-tolyl)-N′-(2-pyridylmethyl)thiourea |

| Iron(II) |

Supramolecular Chemistry and Non Covalent Interactions of N 3 Pyridinylmethyl Thiourea

Hydrogen Bonding Networks in Crystalline Architectures

Hydrogen bonding is a predominant force in the crystal engineering of thiourea (B124793) derivatives. The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom and the pyridyl nitrogen atom act as acceptors. This functionality allows for the formation of robust and predictable hydrogen-bonding networks that define the crystalline architecture. In derivatives like N,N'-bis(3-pyridyl)urea, the introduction of the pyridyl ring leads to competition for the strong N-H donors, often favoring N-H···N(pyridyl) interactions over the typical urea (B33335) N-H···O tape motif. acs.org This principle also applies to thioureas, where N-H···S and N-H···N(pyridyl) bonds are key structure-directing interactions. scielo.org.mxmdpi.com

The crystal structures of N-(3-pyridinylmethyl)thiourea derivatives reveal a complex interplay of various hydrogen bonds that build up the supramolecular assembly.

N-H···S Interactions: The interaction between the thiourea N-H donor and the thione sulfur acceptor is a common motif in thiourea chemistry, often leading to the formation of centrosymmetric dimers. scielo.org.mx In many N-arylthiourea derivatives, these interactions generate a characteristic R2(8) ring motif in the crystal packing. acs.org While these sulfur-centered hydrogen bonds are considered relatively weak, they are frequently observed and play a significant role in stabilizing crystal lattices. wm.eduresearchgate.net

N-H···N Interactions: The nitrogen atom of the pyridyl ring is a strong hydrogen bond acceptor. In the crystal structure of 1,3-bis(3-pyridylmethyl)-2-thiourea, the molecules associate through N-H···N(pyridyl) interactions. researchgate.net This type of hydrogen bond is often preferred over N-H···S interactions, especially when the pyridyl group is sterically accessible. scielo.org.mx In some related structures, both intramolecular N-H···N and intermolecular N-H···S hydrogen bonds are observed, leading to complex, multidimensional networks. buu.ac.th The interplay between these hydrogen bonds can result in the formation of 1D zigzag chains, 2D sheets, or 3D networks. wm.edu

| Interaction Type | Donor | Acceptor | Typical Role in Structure |

| N-H···S | Thiourea N-H | Thione C=S | Formation of centrosymmetric dimers |

| N-H···N | Thiourea N-H | Pyridyl N | Association of molecules into chains or sheets researchgate.net |

| C-H···π | Aliphatic/Aromatic C-H | Pyridyl π-system | Inter-layer connections, stabilization of 3D packing researchgate.net |

π-Stacking Interactions and Aromatic Stacking in Self-Assemblies

Aromatic stacking, or π-π stacking, is another crucial non-covalent interaction that contributes to the stability of the supramolecular assemblies of N-(3-pyridinylmethyl)thiourea. nih.gov This interaction occurs between the electron-rich pyridyl rings of adjacent molecules.

Anion-Binding Properties and Host-Guest Chemistry

The thiourea functional group is a well-established and highly effective anion-binding motif. nih.gov The two N-H groups can act in a cooperative manner to form hydrogen bonds with an anionic guest, making thiourea-based molecules excellent receptors in host-guest chemistry. nih.gov The incorporation of a pyridylmethyl group can enhance or modulate this binding ability.

Luminescent rhenium(I) complexes incorporating a pyridinylmethyl-thiourea ligand have been shown to act as sensors for anions like fluoride (B91410) (F⁻), acetate (B1210297) (OAc⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). acs.orgacs.org The binding event, driven by hydrogen bonds between the thiourea N-H protons and the anion, causes changes in the absorption and emission spectra of the complex, allowing for colorimetric or fluorometric detection. acs.orgacs.org Studies on thiacalix wm.eduarene-based receptors functionalized with both 2-pyridylmethyl and phenylthiourea (B91264) groups demonstrate allosteric binding, where the complexation of a metal ion (e.g., Ag⁺) at the pyridyl sites can positively influence the binding of an anion at the thiourea site on the opposite side of the macrocycle. rsc.org This host-guest chemistry highlights the potential for creating sophisticated molecular sensors and switches. rsc.orgthno.org

| Receptor System | Guest Anions Detected | Log K (affinity) Range |

| Rhenium(I) polypyridine complex with N-(1-phenyl)-N'-(4-pyridinylmethyl)thiourea | F⁻, OAc⁻, H₂PO₄⁻ | 3.53 - 4.94 acs.orgacs.org |

| Thiourea-based receptor with pyridine (B92270) and 4-nitrophenyl units (MT4N) | F⁻ | 5.98 nih.gov |

Formation of Coordination Polymers and Extended Structures

The N-(3-pyridinylmethyl)thiourea ligand, particularly in its N,N'-bis(3-pyridinylmethyl)thiourea form, is a versatile building block for the construction of coordination polymers. iucr.org It can act as a flexible ligand, coordinating to metal centers through the pyridyl nitrogen atoms and the thiourea sulfur atom. iucr.orgpsu.edunih.gov This multi-modal coordination capability allows for the formation of diverse and structurally interesting architectures, such as helices and layers. iucr.org

A notable example is the coordination polymer formed with copper(I) iodide, [CuI(C₁₃H₁₄N₄S)]n. iucr.orgnih.gov In this structure, each Cu(I) center adopts a distorted tetrahedral geometry. It is coordinated by two nitrogen atoms from two different thiourea ligands, the sulfur atom of a third ligand, and an iodide ion. iucr.orgnih.gov The coordination bonds link the components into a two-dimensional layered structure, which is further stabilized by π-π stacking interactions between the pyridyl rings. iucr.org The flexibility of the bis(pyridylmethyl)thiourea ligand allows it to bridge multiple metal centers, facilitating the growth of these extended networks.

Table of Crystallographic Data for [CuI(N,N′-bis(3-pyridylmethyl)thiourea)]n iucr.orgnih.gov

| Parameter | Value |

| Formula | [CuI(C₁₃H₁₄N₄S)]n |

| Molecular Weight | 448.78 |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 13.3610 (10) |

| b (Å) | 8.3673 (7) |

| c (Å) | 14.2686 (11) |

| β (˚) | 102.001 (2) |

| Volume (ų) | 1560.3 (2) |

| Z | 4 |

Structure Activity Relationship Sar Studies of N 3 Pyridinylmethyl Thiourea and Its Analogs

Correlating Structural Modifications with Biological Activity Profiles (Pre-clinical, in vitro/cellular)

SAR studies on N-(3-pyridinylmethyl)thiourea analogs have demonstrated that minor structural changes can significantly influence their biological activity, including anticancer, anti-leishmanial, and anti-inflammatory effects.

Anticancer Activity: The thiourea (B124793) scaffold is a key feature in many compounds with cytotoxic properties. Studies on derivatives of pyridylalkylamines have shown that these compounds exhibit cytotoxicity against various cancer cell lines. For instance, bis-thiourea derivatives have demonstrated higher inhibitory potency against the HepG2 (liver cancer) cell line than the reference drug, etoposide. researchgate.net Specifically, 1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea) was identified as the most potent cytotoxic compound against the MOLT-3 (leukemia) cell line, with an IC50 value of 1.62 μM. researchgate.net In another study, 1-aryl-3-(pyridin-2-yl) substituted thiourea derivatives were synthesized and evaluated as anticancer agents, with one derivative showing high activity against MCF-7 and SkBR3 breast cancer cells (IC50 values of 1.3 and 0.7 µM, respectively). biointerfaceresearch.com The activity of thiourea derivatives is often greater than their urea (B33335) counterparts. biointerfaceresearch.com Modifications involving the introduction of a heterocyclic substituent, like the pyridine (B92270) ring, can enhance the specificity of interaction with target proteins. biointerfaceresearch.com

Aromatase Inhibition: Aromatase is a critical target in the treatment of hormone-dependent breast cancer. N,N'-disubstituted thioureas have been investigated as potential aromatase inhibitors. Three series of thioureas—monothiourea, 1,4-bisthiourea, and 1,3-bisthiourea—were synthesized and evaluated. researchgate.net The meta-bisthiourea derivatives bearing a 4-nitro group (6f) or 3,5-di-trifluoromethyl groups (6h) proved to be the most potent, with sub-micromolar IC50 values of 0.8 and 0.6 μM, respectively. This highlights that the substitution pattern and the electronic nature of the substituents on the phenyl ring are critical for inhibitory activity. researchgate.net

Anti-leishmanial Activity: Thiourea derivatives have also shown promise as agents against Leishmania amazonensis. In a study of N,N′-disubstituted thioureas, the lipophilicity of the substituents and the length of the spacer between aromatic rings were found to be determinant factors for activity. mdpi.com An increase in the spacer length generally led to a decrease in biological activity against the promastigote form. mdpi.com Compound 3e , from a first-generation series, was particularly effective against the intracellular amastigote form (IC50 = 4.9 ± 1.2 µM), outperforming the control drug miltefosine (B1683995). mdpi.com A second generation of compounds incorporating a piperazine (B1678402) ring showed enhanced potency and selectivity, with compound 5i emerging as the most promising candidate (IC50 = 1.8 ± 0.5 µM). mdpi.com

Anti-inflammatory Activity: The anti-inflammatory potential of thiourea derivatives has been assessed through their ability to inhibit the oxidative burst in human whole blood cells. In a study involving three thiourea compounds, 1-Phenyl-3-(3-pyridinylmethyl) thiourea (comp 2) and another derivative (comp 3) significantly suppressed the production of reactive oxygen species (ROS). pharmacophorejournal.com Compound 2 showed a strong suppressive effect on ROS with an IC50 value of less than 5.3 ± 0.4 µg/mL, while compound 3 had an IC50 of 10.4 ± 0.2 µg/mL, both being more potent than ibuprofen (B1674241) (IC50 = 43.4 ± 0.9 µg/mL). pharmacophorejournal.com All tested compounds were found to be non-toxic to fibroblast cells. pharmacophorejournal.com

Interactive Data Table: SAR Findings for N-(3-pyridinylmethyl)thiourea Analogs Below is a summary of the biological activities of various thiourea derivatives based on their structural features.

| Compound/Series | Structural Modification | Biological Activity | Target/Cell Line | Key Finding | Citation |

| Bis-thiourea derivatives | bis-thiourea core, 4-chlorophenyl group | Cytotoxicity | HepG2, MOLT-3 | Bis-thioureas showed higher potency than the reference drug. | researchgate.net |

| 1-Aryl-3-(pyridin-2-yl) thioureas | Pyridin-2-yl substitution | Anticancer | MCF-7, SkBR3 | Thiourea derivatives were more active than corresponding ureas. | biointerfaceresearch.com |

| meta-Bisthiourea (6f, 6h) | 1,3-bisthiourea with 4-NO2 or 3,5-diCF3 groups | Aromatase Inhibition | Aromatase enzyme | Sub-micromolar IC50 values achieved; substituent position is key. | researchgate.net |

| Thiourea (3e) | N,N'-disubstituted thiourea | Anti-leishmanial | L. amazonensis | More potent than miltefosine against the amastigote form. | mdpi.com |

| Piperazine thiourea (5i) | Introduction of a piperazine ring | Anti-leishmanial | L. amazonensis | Enhanced potency and selectivity over first-generation compounds. | mdpi.com |

| 1-Phenyl-3-(3-pyridinylmethyl) thiourea (comp 2) | Phenyl and 3-pyridinylmethyl groups | Anti-inflammatory (ROS inhibition) | Human whole blood cells | More potent inhibitor of ROS production than ibuprofen. | pharmacophorejournal.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their physicochemical properties and molecular structures. analis.com.myresearchgate.net This approach establishes a mathematical relationship between chemical structure and activity, enabling the prediction of the efficacy of new, unsynthesized compounds. analis.com.myresearchgate.net

For thiourea derivatives, QSAR models have been developed to predict various biological activities, including cytotoxicity and anti-parasitic effects. These models are typically built using statistical techniques like Multiple Linear Regression (MLR) and Partial Least Squares (PLS). analis.com.my

QSAR for Cytotoxicity: A QSAR study on (thio)urea derivatives derived from pyridylalkylamines investigated their cytotoxicity against several cancer cell lines. researchgate.net The models revealed that for the HuCCA-1 cell line, compounds with a high ionization potential exhibited high cytotoxicity. For the A549 cell line, derivatives with a dimethoxyphenyl group showed high cytotoxicity, which correlated with their radial distribution function. Furthermore, a low energy of the highest occupied molecular orbital (E-HOMO) was associated with high cytotoxicity against the HepG2 cell line. researchgate.net These models provide valuable insights into the physicochemical properties that govern the cytotoxic effects of these compounds. researchgate.net

QSAR for Anti-Amoebic Activity: In a study of newly synthesized carbonyl thiourea derivatives, QSAR models were developed to predict their activity against Acanthamoeba sp. analis.com.my Using techniques like stepwise-MLR and genetic algorithm (GA)-PLS, a robust model was created. The final GA-PLS model showed good statistical quality (r² = 0.827, r²cv = 0.682, r²test = 0.790), indicating strong predictive ability. analis.com.my The model was validated internally and externally, confirming its robustness and the absence of chance correlation. analis.com.my Such models are instrumental in designing new lead compounds with potentially high anti-amoebic properties. analis.com.my

General QSAR Principles for Thiourea Derivatives: QSAR studies on thiourea derivatives often correlate activity with hydrophobic and hydrophilic properties, as well as the specific functional groups present in the molecules. farmaciajournal.com For instance, the lipophilicity, represented by logP, is a critical parameter, with optimal values suggesting good bioavailability. farmaciajournal.com The development of a QSAR model involves several key steps: selection of a dataset of compounds with known activities, calculation of molecular descriptors (physicochemical properties), division of the data into training and test sets, generation of a mathematical model using regression analysis, and rigorous validation of the model's predictive power. researchgate.netnih.gov

Interactive Data Table: QSAR Models for Thiourea Derivatives This table outlines examples of QSAR models developed for thiourea analogs.

| Activity Predicted | Model Type | Key Descriptors | Statistical Significance | Key Finding | Citation |

| Cytotoxicity (HuCCA-1) | QSAR | Ionization Potential | Not specified | High ionization potential correlates with high cytotoxicity. | researchgate.net |

| Cytotoxicity (A549) | QSAR | Radial Distribution Function | Not specified | Dimethoxyphenyl group and high radial distribution function correlate with high cytotoxicity. | researchgate.net |

| Cytotoxicity (HepG2) | QSAR | E-HOMO (Energy of Highest Occupied Molecular Orbital) | Not specified | Low E-HOMO values correlate with high cytotoxicity. | researchgate.net |

| Anti-Amoebic Activity | GA-PLS | MATS1m, GATS5m, GATS3e, ESpm01d, etc. | r² = 0.827, r²test = 0.790 | The model can reliably predict the anti-amoebic activity of new carbonyl thiourea compounds. | analis.com.my |

| Tankyrase Inhibition | 2D-QSAR (MLR) | Not specified | R² = 0.9253, Q²cv = 0.8767 | The model shows a strong correlation between structural descriptors and Tankyrase inhibition. | ijper.org |

Pharmacophore Elucidation for N-(3-pyridinylmethyl)thiourea Derivatives

A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target and trigger a biological response. unina.it Pharmacophore modeling is a powerful tool in drug discovery, used to identify new molecules with different chemical scaffolds but similar biological activities and to refine the SAR of a series of compounds. unina.itnih.gov

The process involves identifying common chemical features—such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings—among a set of active molecules and their spatial arrangement. nih.govresearchgate.net

Pharmacophore for Aromatase Inhibitors: For N,N'-disubstituted thiourea derivatives acting as aromatase inhibitors, molecular docking studies have helped to elucidate their pharmacophore. The most potent meta-bisthiourea compounds, 6f (with a 4-NO2 group) and 6h (with 3,5-diCF3 groups), were shown to mimic the steroidal backbone of the natural substrate, androstenedione. researchgate.net One of the thiourea moieties in these compounds engages in hydrophobic interactions with key amino acid residues in the enzyme's active site, such as Val370, Leu477, and Thr310. researchgate.net This indicates that a key pharmacophoric feature for this class of inhibitors is a structural element capable of forming these specific hydrophobic interactions, in addition to the hydrogen bonding capabilities of the thiourea group itself.

General Pharmacophoric Features of Thioureas: The biological activity of thiourea derivatives is generally linked to three key features: the nitrogen atoms acting as hydrogen-bond donors, the sulfur atom providing a complementary binding site, and the various substituents that can be modified to enhance binding affinity and specificity. biointerfaceresearch.com The core N-C(S)-N structure allows for the formation of both hydrogen bond acceptor and donor interactions, facilitating binding to a wide range of enzymes and receptors. biointerfaceresearch.com

In the context of N-(3-pyridinylmethyl)thiourea, the pharmacophore would consist of:

Hydrogen Bond Donors: The N-H groups of the thiourea linker.

Hydrogen Bond Acceptor/Metal Coordination Site: The sulfur atom of the thiourea and the nitrogen atom of the pyridine ring.

Aromatic/Hydrophobic Region: The pyridine ring and any other aryl substituents.

Defined Spatial Arrangement: The specific 3D orientation of these features, dictated by the flexibility of the methyl linker and the substitution pattern on the rings.

By generating a pharmacophore model based on highly active N-(3-pyridinylmethyl)thiourea analogs, researchers can virtually screen large compound libraries to identify novel and structurally diverse candidates with the potential for similar or improved biological activity. nih.govnih.gov

Investigations into the Biological Activities of N 3 Pyridinylmethyl Thiourea and Its Derivatives Excluding Clinical Human Data and Safety/adverse Effects

Antimicrobial Activity (in vitro/pre-clinical models)

Thiourea (B124793) derivatives are recognized for their broad-spectrum antimicrobial activities, which have been attributed to the presence of oxygen, nitrogen, and sulfur donor atoms that allow for a multitude of bonding possibilities. Both the ligands and their metal complexes have demonstrated a wide range of biological activities, including antibacterial and antifungal properties.

Antibacterial Potency and Spectrum

A series of thiourea derivatives have been synthesized and evaluated for their antibacterial activities. In one study, a derivative designated as TD4 demonstrated potent activity against both methicillin-susceptible Staphylococcus aureus (ATCC 29213) and methicillin-resistant S. aureus (MRSA; USA 300) strains, with a minimum inhibitory concentration (MIC) of 2 µg/mL for the former. The antibacterial activity of TD4 was further observed against various strains of S. aureus, Staphylococcus epidermidis, and Enterococcus faecalis, with MIC values ranging from 2 to 16 µg/mL. The underlying mechanism of action for TD4 was found to involve the disruption of NAD+/NADH homeostasis and the integrity of the bacterial cell wall.

Another study of five thiourea derivative ligands and their nickel and copper complexes revealed that all compounds inhibited bacterial growth, with MIC values ranging from 50 to 400 µg/cm³.

| Compound/Derivative | Bacterial Strain | MIC | Reference |

|---|---|---|---|

| TD4 | Methicillin-susceptible Staphylococcus aureus (ATCC 29213) | 2 µg/mL | |

| TD4 | Methicillin-resistant Staphylococcus aureus (MRSA; USA 300) | Not specified in provided text | |

| TD4 | Staphylococcus epidermidis | 2-16 µg/mL | |

| TD4 | Enterococcus faecalis | 2-16 µg/mL | |

| Thiourea derivative ligands and their metal complexes | Various bacteria | 50-400 µg/cm³ |

Antifungal Efficacy

Thiourea derivatives have also demonstrated notable antifungal properties. A study investigating four thiourea derivatives of 2-thiophenecarboxylic acid against nosocomial Candida auris strains found that the ortho-methylated derivative (SB2) exhibited the highest antifungal activity, with a significant inhibitory effect on biofilm growth and microbial adherence. The antifungal action of these derivatives is influenced by structural modifications, particularly the position of the methyl group on the aromatic ring.

In a broader study, various thiourea derivatives and their metal complexes showed anti-yeast activity with MICs between 25 and 100 μg/cm³. This suggests that these compounds are generally more effective against yeasts than bacteria, a difference that may be attributed to the distinct compositions of their cell walls; fungal cell walls contain chitin, while bacterial cell walls are composed of murein.

| Compound/Derivative | Fungal Strain | Activity/MIC | Reference |

|---|---|---|---|

| Ortho-methylated derivative (SB2) of 2-thiophenecarboxylic acid | Candida auris | Highest antifungal activity, inhibited biofilm growth | |

| Thiourea derivative ligands and their metal complexes | Various yeasts | 25-100 µg/cm³ |

Antiprotozoal Activities (e.g., anti-Leishmanial)

The investigation into the antiprotozoal potential of thiourea derivatives has revealed promising activity against various parasites, including Leishmania species. A study on a series of thiourea derivatives against Leishmania amazonensis identified a compound, 3e, as the most promising from the first generation, with an IC₅₀ of 4.9 ± 1.2 µM against the amastigote form, surpassing the positive control, miltefosine (B1683995) (IC₅₀ = 7.5 ± 1.2 µM). The introduction of a piperazine (B1678402) ring in the second generation of these derivatives enhanced both potency and selectivity, with compound 5i showing an IC₅₀ of 1.8 ± 0.5 µM.

In another study, newly synthesized 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives were evaluated against Leishmania major promastigotes. Among these, compound 3 demonstrated the highest activity with an IC₅₀ of 38.54 µg/mL after 48 hours. While less potent than the control drug amphotericin B, these findings highlight the potential for developing thiourea-based compounds as antileishmanial agents.

| Compound/Derivative | Leishmania Species | Form | IC₅₀ | Reference |

|---|---|---|---|---|

| 3e | L. amazonensis | Amastigote | 4.9 ± 1.2 µM | |

| 5i | L. amazonensis | Not specified | 1.8 ± 0.5 µM | |

| 3 | L. major | Promastigote | 38.54 µg/mL |

Enzyme Inhibition Studies and Mechanistic Insights

The biological activities of thiourea derivatives often stem from their ability to inhibit specific enzymes, thereby disrupting critical cellular processes.

Urease Inhibition

Thiourea derivatives have been extensively studied as inhibitors of urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335). This enzymatic activity is a key virulence factor for certain bacteria, such as Helicobacter pylori. A series of N,N'-disubstituted thioureas demonstrated varying degrees of in vitro urease inhibition, with IC₅₀ values ranging from 5.53 ± 0.02 to 91.50 ± 0.08 µM, many of which were superior to the standard inhibitor, thiourea (IC₅₀ = 21.00 ± 0.11 μM). Kinetic studies revealed that these compounds act as mixed-type or competitive inhibitors.

In another investigation, N-monosubstituted thioureas were identified as effective urease inhibitors. One compound, b19, exhibited potent inhibition of both extracted urease (IC₅₀ = 0.16 ± 0.05 µM) and urease in intact H. pylori cells (IC₅₀ = 3.86 ± 0.10 µM), making it significantly more potent than the clinically used drug acetohydroxamic acid (AHA). Molecular docking simulations suggest that the monosubstituted thiourea moiety can penetrate the urea binding site.

Furthermore, N,N′-Bis(3-pyridinylmethyl)thiourea (Bis-TU) was identified as a potent urease inhibitor through a rational in silico drug design approach and was found to outperform AHA in in vitro activity assays.

| Compound/Derivative | Urease Source | IC₅₀ | Reference |

|---|---|---|---|

| N,N'-disubstituted thioureas | Not specified | 5.53 ± 0.02 - 91.50 ± 0.08 µM | |

| b19 (N-monosubstituted thiourea) | Extracted urease | 0.16 ± 0.05 µM | |

| b19 (N-monosubstituted thiourea) | Intact H. pylori cells | 3.86 ± 0.10 µM | |

| N,N′-Bis(3-pyridinylmethyl)thiourea (Bis-TU) | Not specified | Outperformed acetohydroxamic acid (AHA) |

Other Enzyme Targets (e.g., reverse transcriptase)

Thiourea derivatives have also been investigated as inhibitors of other crucial enzymes, such as viral reverse transcriptase (RT). A study focusing on non-nucleoside reverse transcriptase inhibitors (NNRTIs) identified N-[2-(4-methylphenyl)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea (compound HI-244) as a potent inhibitor of HIV-1 replication. This compound effectively inhibited the replication of the HIV-1 strain HTLV(IIIB) in human peripheral blood mononuclear cells with an IC₅₀ value of 0.007 µM. Notably, HI-244 was significantly more effective against a multidrug-resistant HIV-1 strain (RT-MDR) and an NNRTI-resistant strain (A17) compared to the reference compound trovirdine. NNRTIs function by binding directly to the reverse transcriptase enzyme at an allosteric site, thereby non-competitively inhibiting its DNA polymerization activity.

Receptor Binding Affinity and Ligand-Target Interactions

N-(3-pyridinylmethyl)thiourea and its derivatives have demonstrated a capacity to interact with a variety of biological targets, a characteristic attributed to the versatile chemical nature of the thiourea scaffold. The core structure, with its sulfur and nitrogen atoms, can form both hydrogen bond donor and acceptor pairs, facilitating interactions with enzymes and receptors. biointerfaceresearch.com

One key area of investigation has been their interaction with protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). A novel class of inhibitors featuring the N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea framework has been shown to markedly reduce the tyrosine phosphorylation of EGFR. nih.gov This inhibition subsequently affects downstream signaling pathways, including the activation of Erk1/2 and AKT, which are crucial for cell proliferation. nih.gov The binding of these thiourea derivatives to EGFR blocks the signaling cascade that is often overactive in various cancer types. nih.gov

Thiourea derivatives have also been explored for their potential to bind to other receptors. For instance, certain N,N',N"-trisubstituted thiourea derivatives have been synthesized and shown to act as antagonists at the vanilloid receptor. nih.gov One particular derivative, 1-[3-(4'-hydroxy-3'-methoxy-phenyl)-propyl]-1,3-diphenethyl-thiourea, exhibited a higher antagonistic activity against the vanilloid receptor than the known antagonist capsazepine (B1668289) in a calcium influx assay. nih.gov

The ability of thiourea derivatives to form strong hydrogen bonds is fundamental to their ligand-target interactions. This has been leveraged in the development of sensors for organophosphonate nerve agents, where intermolecular double H-bonding between the thiourea and the agent, such as dimethyl methylphosphonate (B1257008) (DMMP), is the primary binding mechanism. researchgate.netnih.gov The efficiency of this binding can be modulated by the substituents on the thiourea structure, which can influence properties like the hydrogen-donating ability of the thioureic hydrogens. nih.gov